molecular formula C12H18ClN3O B1467449 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine CAS No. 1490083-36-7

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine

Cat. No. B1467449
CAS RN: 1490083-36-7
M. Wt: 255.74 g/mol
InChI Key: DVTOAJVLISOFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine, commonly referred to as CEP, is an organic compound that has been extensively studied due to its wide range of potential applications. CEP is a highly versatile compound, with a variety of uses in the fields of medicine, biochemistry, and pharmacology. CEP has been used in the synthesis of a number of different drugs, including antimalarials, antivirals, and antifungals. It has also been used as an intermediate in the synthesis of a variety of other compounds, including proteins, peptides, and nucleic acids. Additionally, CEP has been used in the development of a variety of laboratory techniques and tools, such as chromatography and electrophoresis.

Scientific Research Applications

Quantum Mechanical and Biological Activity Studies

A study on a similar compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," utilized experimental and theoretical techniques (DFT, FT-IR, FT-Raman, and NMR) to explore its structure and potential as an alpha-2-imidazoline receptor agonist for antihypertensive activity. This work highlights the use of quantum mechanical calculations to optimize molecular structures for pharmaceutical applications (S. Aayisha et al., 2019).

Pharmaceutical Intermediate Synthesis

Research focusing on "4,6-Dichloro-2-methylpyrimidine," a closely related compound, detailed its synthesis as a crucial intermediate for the anticancer drug dasatinib. The study optimized the synthesis conditions, providing insights into the process chemistry that could be relevant for compounds with similar structures (Guo Lei-ming, 2012).

Pyrimidine Series Chemistry

An investigation into the pyrimidine series revealed that the reaction of "4-chloro-2-ethylthio-6-methylpyrimidine" with hydrogen peroxide in ethanol led to unexpected products, showcasing the complex chemistry and potential applications of pyrimidine derivatives in synthesizing novel compounds (R. K. Glushkov et al., 1971).

Non-covalent Interaction Studies

A study on "1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas" demonstrated the importance of non-covalent interactions within molecules, which could influence the design and optimization of pyrimidine-based compounds for various applications, including material science and drug design (Yu Zhang et al., 2018).

Antimicrobial Activity

Research on thiazolo[4,5-d]pyrimidines, synthesized from a precursor similar to "4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine," explored their antibacterial properties, indicating the potential for developing new antimicrobial agents (M. Rahimizadeh et al., 2011).

properties

IUPAC Name

4-chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-17-10-4-6-16(7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTOAJVLISOFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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